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molecular formula C10H11ClN2O2 B151888 (6-Chloropyridin-3-yl)(morpholino)methanone CAS No. 64614-49-9

(6-Chloropyridin-3-yl)(morpholino)methanone

Cat. No. B151888
M. Wt: 226.66 g/mol
InChI Key: FCXXBTYIFBFZML-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

To (6-chloro-pyridin-3-yl)-morpholin-4-yl-methanone (0.649 g, 2.86 mmoles) in ethanol (6 mL) was added 0.270 uL (3.0 equivalents) of hydrazine, followed by triethylamine 438.9 uL (1.1 equivalents). The reaction was stirred overnight at 100° C. to give (6-hydrazino-pyridin-3-yl)-morpholin-4-yl-methanone. The reaction was filtered and then concentrated to dryness. The crude residue, (6-hydrazino-pyridin-3-yl)-morpholin-4-yl-methanone, weighed 0.372 g (76% yield).
Quantity
0.649 g
Type
reactant
Reaction Step One
Quantity
0.27 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
438.9 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[NH2:16][NH2:17].C(N(CC)CC)C>C(O)C>[NH:16]([C:2]1[N:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1)[NH2:17]

Inputs

Step One
Name
Quantity
0.649 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)N1CCOCC1
Name
Quantity
0.27 μL
Type
reactant
Smiles
NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
438.9 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C1=CC=C(C=N1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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